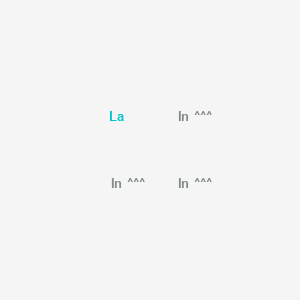
Indium--lanthanum (3/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indium–lanthanum (3/1) is a compound formed by the combination of indium and lanthanum in a 3:1 ratio Indium is a post-transition metal known for its softness and malleability, while lanthanum is a rare earth element with significant applications in various industries
準備方法
Synthetic Routes and Reaction Conditions: The preparation of indium–lanthanum (3/1) can be achieved through various synthetic routes. One common method involves the co-precipitation of indium and lanthanum hydroxides, followed by calcination to form the desired compound. The reaction conditions typically include controlled temperature and pH levels to ensure the proper formation of the compound.
Industrial Production Methods: In an industrial setting, the production of indium–lanthanum (3/1) may involve the use of high-temperature solid-state reactions. This method requires the precise mixing of indium and lanthanum oxides, followed by heating at elevated temperatures to facilitate the formation of the compound. The process may also involve the use of reducing agents to achieve the desired oxidation states of the elements.
化学反応の分析
Types of Reactions: Indium–lanthanum (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both indium and lanthanum.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxygen or other oxidizing agents, resulting in the formation of indium and lanthanum oxides.
Reduction: Reducing agents such as hydrogen or carbon monoxide can be used to reduce the compound, leading to the formation of elemental indium and lanthanum.
Substitution: The compound can undergo substitution reactions with other elements or compounds, resulting in the formation of new indium and lanthanum-based compounds.
Major Products: The major products formed from these reactions include indium oxide, lanthanum oxide, and various substituted compounds depending on the reagents used.
科学的研究の応用
Indium–lanthanum (3/1) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biology: Indium–lanthanum (3/1) is utilized in biological research for its potential antimicrobial and anticancer properties.
Medicine: The compound is explored for its use in radiopharmaceuticals and imaging agents due to the unique properties of indium.
Industry: Indium–lanthanum (3/1) is used in the production of advanced materials, including ceramics and electronic components, due to its unique electrical and thermal properties.
作用機序
The mechanism of action of indium–lanthanum (3/1) involves its interaction with various molecular targets and pathways. In biological systems, the compound may exert its effects by binding to specific proteins or enzymes, leading to the inhibition or activation of certain biochemical pathways. The exact mechanism of action may vary depending on the specific application and the target molecules involved.
類似化合物との比較
Indium–gallium (3/1): Similar to indium–lanthanum (3/1), this compound combines indium with gallium, another post-transition metal. It is used in various electronic applications due to its unique properties.
Lanthanum–cerium (3/1): This compound combines lanthanum with cerium, another rare earth element. It is used in catalytic converters and other industrial applications.
Uniqueness: Indium–lanthanum (3/1) stands out due to its unique combination of properties from both indium and lanthanum
特性
CAS番号 |
12141-93-4 |
|---|---|
分子式 |
In3La |
分子量 |
483.36 g/mol |
InChI |
InChI=1S/3In.La |
InChIキー |
ORUVGPASSWYCIH-UHFFFAOYSA-N |
正規SMILES |
[In].[In].[In].[La] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


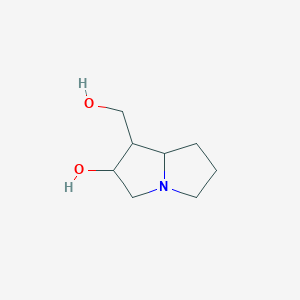
![N-[(Z)-(2,4-dioxo-1H-pyrimidin-6-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B14711032.png)

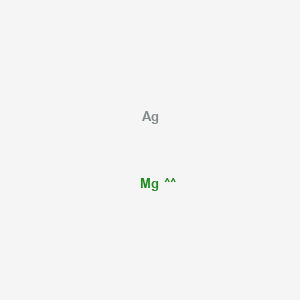
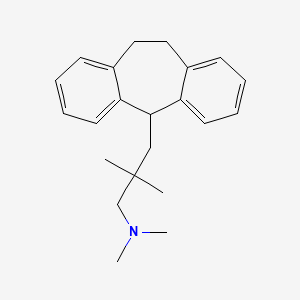
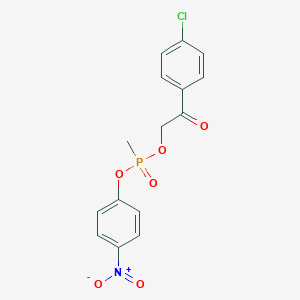
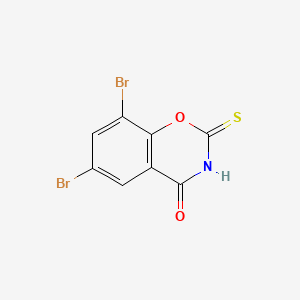
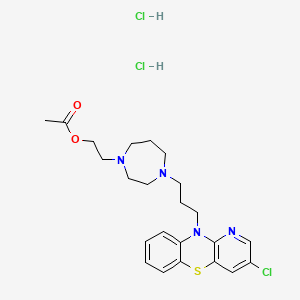
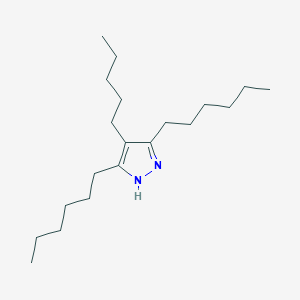
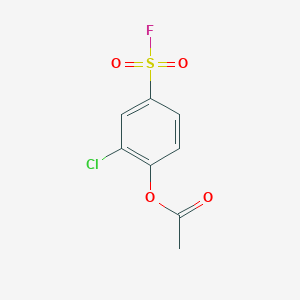
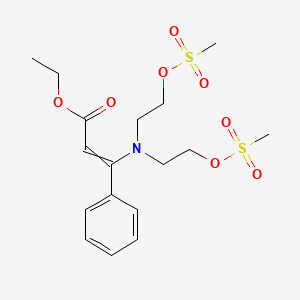
![N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)benzamide](/img/structure/B14711105.png)
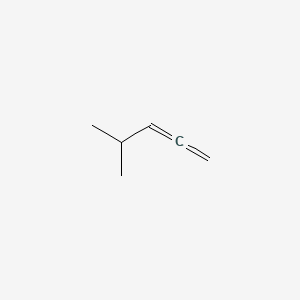
![Dibutylbis[(3-nitrobenzoyl)oxy]stannane](/img/structure/B14711116.png)
